n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine
CAS No.:
Cat. No.: VC17534193
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15NO2 |
|---|---|
| Molecular Weight | 205.25 g/mol |
| IUPAC Name | N-(1-cyclopropylethyl)-1,3-benzodioxol-5-amine |
| Standard InChI | InChI=1S/C12H15NO2/c1-8(9-2-3-9)13-10-4-5-11-12(6-10)15-7-14-11/h4-6,8-9,13H,2-3,7H2,1H3 |
| Standard InChI Key | DAURYARKYXGTRV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1CC1)NC2=CC3=C(C=C2)OCO3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of three key components (Figure 1):
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Benzo[d] dioxol-5-amine core: A bicyclic aromatic system with oxygen atoms at positions 1 and 3, and an amine group at position 5.
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Cyclopropylethyl chain: A cyclopropane ring fused to an ethyl group, attached to the amine nitrogen.
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Stereoelectronic features: The cyclopropane’s ring strain and the amine’s basicity influence reactivity and interactions with biological targets .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₅NO₂ | |
| Molecular Weight | 205.25 g/mol | |
| IUPAC Name | N-(1-cyclopropylethyl)-1,3-benzodioxol-5-amine | |
| Canonical SMILES | CC(C1CC1)NC2=CC3=C(C=C2)OCO3 | |
| Hydrogen Bond Donors | 1 (amine group) | |
| Hydrogen Bond Acceptors | 3 (two ether oxygens, one amine) |
Synthesis and Optimization Strategies
Reductive Amination Approaches
A primary synthetic route involves reductive amination between 1,3-benzodioxol-5-amine and a cyclopropylethyl ketone. The MDPI study highlights the efficacy of iridium-phosphate catalysts for such transformations, achieving enantioselectivities up to 84% in analogous systems. Key steps include:
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Imine formation: Condensation of the amine with cyclopropylethyl ketone.
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Catalytic reduction: Use of asymmetric catalysts (e.g., Ir-(R)-BINAP complexes) to stereoselectively reduce the imine .
Table 2: Representative Reaction Conditions
| Parameter | Optimal Value | Impact on Yield/ee |
|---|---|---|
| Catalyst | Ir-(R)-BINAP with SbF₆⁻ | 82% yield, 84% ee |
| Solvent | Dichloromethane | Improved solubility |
| Temperature | 35°C | Minimized side reactions |
| Reaction Time | 20 hours | Complete conversion |
Challenges in Cyclopropane Integration
Incorporating the cyclopropylethyl group requires careful handling due to the ring’s strain. Strategies include:
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Protecting group chemistry: Temporary protection of the amine during cyclopropanation.
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Low-temperature cyclopropanation: Using Simmons-Smith reagents to minimize ring-opening.
| Compound | Target | Activity | Source |
|---|---|---|---|
| 5-Methoxy-benzodioxolylamine | 5-HT₁A receptor | Ki = 12 nM | |
| N-Cyclopropylmethyl-benzodioxole | MAO-B | IC₅₀ = 45 nM |
Computational and Structural Insights
Molecular Docking Studies
Docking simulations (PDB: 4URO) predict strong interactions between the cyclopropylethyl group and hydrophobic pockets in the 5-HT₁A receptor. Key observations:
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Van der Waals interactions: Cyclopropane-carbonyl contacts (ΔG = −8.2 kcal/mol).
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Hydrogen bonding: Amine nitrogen with Asp116 (bond length: 2.1 Å) .
ADMET Profiling
Predictive models indicate:
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Blood-brain barrier permeability: LogBB = 0.7 (high penetration likely).
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CYP450 inhibition: Moderate inhibition of CYP2D6 (IC₅₀ ≈ 15 μM).
Industrial and Regulatory Considerations
Patent Landscape
Future Directions and Research Opportunities
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